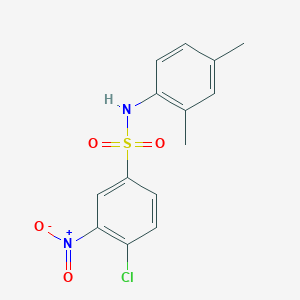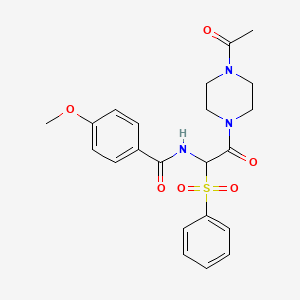![molecular formula C18H23N3O4 B2725458 Ethyl 4-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate CAS No. 857494-08-7](/img/structure/B2725458.png)
Ethyl 4-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a chemical substance with the molecular formula C18H23N3O4. It is used in the field of pharmaceutical research .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . These techniques provide detailed information about the atomic arrangement and chemical bonds in the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound can be studied using various methods. For instance, a series of novel triazole-pyrimidine-based compounds were synthesized and their neuroprotective and anti-neuroinflammatory activity was evaluated .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 495.6±45.0 °C at 760 mmHg, a density of 1.2±0.1 g/cm3, and a molar refractivity of 89.2±0.3 cm3 . It also has a polar surface area of 62 Å2 and a molar volume of 274.0±3.0 cm3 .Applications De Recherche Scientifique
Antimicrobial and Insecticidal Applications
- Research has demonstrated the synthesis and antimicrobial activity evaluation of novel derivatives, showing that certain compounds possess significant antimicrobial properties against various microorganisms. Mannich bases derived from reactions involving compounds similar to Ethyl 4-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate have been found to exhibit good antimicrobial activity (Fandaklı et al., 2012).
- Another study focused on the design and synthesis of novel insecticides based on similar compounds, exploring their potential as leads for new insecticides with novel modes of action. This research aimed at targeting specific pests with derivatives showing promising biological activities against them (Cai et al., 2010).
Synthetic Methodologies and Chemical Reactions
- Investigations into the chemistry of iminofurans have highlighted the reactivity of this compound derivatives with secondary amines, leading to the formation of various products. Such studies provide insight into the synthetic possibilities and reaction pathways of these compounds (Vasileva et al., 2018).
Applications in Tuberculosis Treatment
- A series of derivatives were designed and synthesized for evaluation as inhibitors against Mycobacterium tuberculosis. One such compound demonstrated promising activity, showcasing the potential of this compound derivatives in the development of new therapeutic agents for tuberculosis (Jeankumar et al., 2013).
Structural Analysis and Characterization
- The structural analysis of complexes formed by Ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate, a related compound, with various metals was conducted using spectroscopic and DFT techniques. This research highlights the importance of structural characterization in understanding the properties and potential applications of such compounds (Prakash et al., 2014).
Propriétés
IUPAC Name |
ethyl 4-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-3-25-18(24)20-9-7-19(8-10-20)15-12-16(22)21(17(15)23)14-6-4-5-13(2)11-14/h4-6,11,15H,3,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXGBCNAHDKFEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[4-(5,6,7,8-Tetrahydrocinnolin-3-yloxymethyl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2725376.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2725379.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide](/img/structure/B2725380.png)
![ethyl 4-(2-(4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamido)piperidine-1-carboxylate](/img/structure/B2725383.png)
![1-(1-azepanyl)-2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-ethanone](/img/structure/B2725384.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2725385.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide](/img/structure/B2725387.png)

![3,5-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2725389.png)

![1-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2725392.png)


![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2725397.png)
